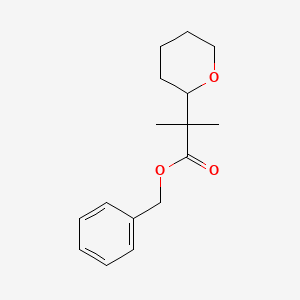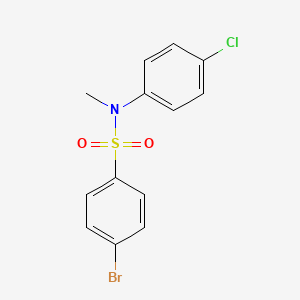
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a fluorinating agent, under specific reaction conditions. The reaction environment plays a crucial role in determining the outcome, with gem-difluoro-oxylated quinazolinones being formed in the absence of a base, and monofluoro-oxylated analogues being formed under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient reaction protocols to ensure high yield and purity. The use of transition metal-free routes and one-pot intermolecular annulation reactions are some of the methods employed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include difluoro-oxylated and monofluoro-oxylated quinazolinones, which have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
4-Quinazolinone derivatives: These compounds share a similar quinazoline core structure and exhibit a range of biological activities.
N-Phenyl-4-quinazolinamine: This compound is structurally similar and has been studied for its potential therapeutic applications.
Uniqueness
N-(4-(Difluoromethoxy)phenyl)-N,2-dimethylquinazolin-4-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potency and selectivity in various biological assays, making it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
827031-16-3 |
|---|---|
Fórmula molecular |
C17H15F2N3O |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
N-[4-(difluoromethoxy)phenyl]-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H15F2N3O/c1-11-20-15-6-4-3-5-14(15)16(21-11)22(2)12-7-9-13(10-8-12)23-17(18)19/h3-10,17H,1-2H3 |
Clave InChI |
GRXFCMYNVMQAGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Propanol, 3-[(4-methylphenyl)thio]-](/img/structure/B8693681.png)

![[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B8693690.png)

![Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8693701.png)









